"6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid" properties
"6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid" properties
An In-depth Technical Guide to 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Foreword for the Modern Drug Discovery Professional
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid . The strategic placement of a chloro group at the 6-position, an ethyl group at the 2-position, and a carboxylic acid at the 3-position creates a molecule of significant interest as both a pharmacologically active agent and a versatile synthetic intermediate. Notably, this scaffold is a key component in the development of novel antimycobacterial agents.[3][4][5]
This document serves as a comprehensive technical resource for researchers and drug development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis and its potential applications, grounded in established scientific principles and primary literature.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and pharmacokinetic profile.
Chemical Structure and Identifiers
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IUPAC Name: 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid[6]
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CAS Number: 1216142-18-5[6]
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Molecular Formula: C₁₀H₉ClN₂O₂[6]
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Molecular Weight: 224.64 g/mol [6]
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Canonical SMILES: CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O[6]
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InChI Key: AACCTXYABLUXPH-UHFFFAOYSA-N[6]
Physicochemical Data
While experimentally determined data for this specific molecule is not widely published, a combination of data from primary literature and predictive models provides a solid foundation for its handling and application.[6]
| Property | Value/Description | Source |
| Physical State | White powder | [5] |
| Melting Point | Not explicitly reported. Related compounds such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine have a melting point of 154 °C, suggesting the title compound is a solid at room temperature. | [7] |
| Solubility | Poor solubility is a noted characteristic of some related imidazo[1,2-b]pyridazine scaffolds. The carboxylic acid moiety may confer some solubility in basic aqueous solutions. | [7] |
| pKa (Predicted) | -0.96 ± 0.41 (for the imidazopyridine nitrogen) | |
| LogP (Predicted) | 1.99 | |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | [6] |
Synthesis and Purification: A Validated Protocol
The synthesis of 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is achieved through a robust and reproducible two-step process, beginning with a cyclocondensation reaction followed by ester hydrolysis. This pathway is a well-established method for generating substituted imidazo[1,2-a]pyridines.
Synthetic Pathway Overview
The synthesis commences with the reaction of 5-chloro-2-aminopyridine with an ethyl 2-chloro-3-oxopentanoate intermediate to form the ethyl ester of the target compound. Subsequent hydrolysis of this ester yields the final carboxylic acid.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed method for the synthesis of 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (designated as compound 7c in the source literature).[5]
Step 1: Synthesis of Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-chloro-2-aminopyridine in ethanol.
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Reagent Addition: To this solution, add 1.05 equivalents of ethyl 3-oxopentanoate. The reaction mixture is then heated to 80°C.
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Bromination/Cyclization: A solution of 1.2 equivalents of N-bromosuccinimide (NBS) in water is added dropwise to the heated reaction mixture. The reaction is stirred at 80°C for 1-2 hours.
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Workup: After cooling to room temperature, the reaction is quenched by the addition of a saturated sodium carbonate (Na₂CO₃) solution. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a heptane:ethyl acetate gradient to yield the pure ester as a pale yellow solid.[5]
Step 2: Hydrolysis to 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Reaction Setup: The purified ethyl ester from Step 1 is dissolved in a 3:1 mixture of absolute ethanol and water.
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Hydrolysis: An excess of lithium hydroxide (LiOH) is added to the solution. The reaction mixture is heated to reflux and stirred overnight.
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Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 4 with 1 N HCl.
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Purification: The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid as a white powder.[5]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
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¹H NMR (500 MHz, Methanol-d₄):
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δ 9.51 (dd, J = 2.1, 0.8 Hz, 1H)
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δ 7.61 (dd, J = 9.5, 0.8 Hz, 1H)
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δ 7.54 (dd, J = 9.5, 2.0 Hz, 1H)
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δ 3.15 (q, J = 7.6 Hz, 2H)
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δ 1.34 (t, J = 7.6 Hz, 3H)[5]
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Mass Spectrometry (ESI-MS):
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m/z 223.11 [M – H]⁻[5]
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Infrared (IR) Spectroscopy (Predicted): While experimental IR data is not available, characteristic peaks for the imidazo[1,2-a]pyridine scaffold are well-documented. Expected vibrational bands include:
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C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹
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O-H stretching (carboxylic acid): broad band ~2500-3300 cm⁻¹
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C=N and C=C stretching (aromatic rings): ~1450-1650 cm⁻¹
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C-Cl stretching: ~600-800 cm⁻¹
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Application in Drug Discovery and Development
While direct biological activity data for 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is limited, its primary value lies in its role as a key intermediate in the synthesis of potent antimycobacterial agents.[5]
Role as a Synthetic Intermediate
The carboxylic acid functionality at the 3-position is an ideal handle for further chemical modification, particularly for the formation of amides. This is exemplified by its use in the synthesis of a series of imidazopyridine amides with demonstrated activity against Mycobacterium smegmatis.[5]
Caption: Drug discovery workflow utilizing the target compound.
Structure-Activity Relationship (SAR) Insights
The broader class of imidazo[1,2-a]pyridines has been extensively studied, providing valuable insights into the structure-activity relationships that govern their biological effects.
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The Imidazo[1,2-a]pyridine Core: This bicyclic system is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets.[1]
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Substitution at the 6-Position: The presence of a halogen, such as chlorine, at this position is often associated with enhanced antimycobacterial activity.
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The Carboxamide Moiety at the 3-Position: Conversion of the C3-carboxylic acid to various amides is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Studies have shown that bulky and lipophilic groups attached via the amide linkage can lead to nanomolar potency against Mycobacterium tuberculosis.[4]
Safety and Handling
As a chemical intermediate intended for research use, proper safety precautions must be observed.
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GHS Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion and Future Directions
6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a valuable and highly functionalized molecule with significant potential in medicinal chemistry. While its intrinsic biological activity is not yet fully characterized, its demonstrated utility as a key intermediate for the synthesis of potent antimycobacterial agents underscores its importance.[5] The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for its preparation and use in drug discovery programs.
Future research should focus on a more comprehensive evaluation of the compound's own biological activity profile, as well as the exploration of a wider range of derivatives beyond amides at the 3-position. The continued investigation of this and related imidazo[1,2-a]pyridine scaffolds is a promising avenue for the development of new therapeutics to combat infectious diseases and other significant medical challenges.
References
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 2020.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
- PubChem. 6-Chloro-2-ethylimidazo(1,2-a)pyridine-3-carboxylic acid.
- RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2020.
- PubMed. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 2017.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 2023.
- PMC - NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 2023.
- MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
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